(2-Hydroxyphenyl)(isoxazol-4-yl)methanone
Overview
Description
“(2-Hydroxyphenyl)(isoxazol-4-yl)methanone” is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “(2-Hydroxyphenyl)(isoxazol-4-yl)methanone” consists of an isoxazole ring attached to a phenol group through a methanone linkage .Physical And Chemical Properties Analysis
“(2-Hydroxyphenyl)(isoxazol-4-yl)methanone” is a compound with a molecular weight of 189.17 . More detailed physical and chemical properties were not found in the available resources.Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Isoxazole Derivatives : The creation of novel isoxazole derivatives from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride has been documented, with these derivatives being evaluated for their antibacterial activity. This process involves spectral data identification (1H-NMR, 13C-NMR, IR, MS, and HRMS) to confirm the structure of the synthesized products (Bhavanarushi Sangepu et al., 2016).
Antibacterial and Antitumor Potential : Research into the synthesis of (2-hydroxyphenyl)(1-(4-p-tolylthiazol-2-yl)-1H-pyrazol-4-yl)methanone derivatives has revealed their promising antibacterial activities. These studies highlight the compound's role in addressing bacterial infections and its potential in cancer treatment strategies, showcasing a broad spectrum of biological efficacy (V. P. Landage et al., 2019).
Anticancer Activity
Isoxazole Derivatives for Cancer Therapy : A novel series of pyrazoline incorporated isoxazole derivatives have been designed, synthesized, and characterized for anticancer activity. Among these compounds, one demonstrated significant potency against human breast cancer cell lines, indicating the potential for these derivatives in cancer therapy (T. Radhika et al., 2020).
Molecular Docking and Synthesis Techniques
DFT and Docking Studies : The synthesis and structural optimization of thiazolyl and thiophene derivatives have been performed, with molecular docking studies aiming to understand their antibacterial activity. These studies use density functional theory (DFT) calculations to explore the molecule's stability and reactivity, contributing to the development of new antibacterial agents (M. Shahana et al., 2020).
Directed Metalation and Functionalisation
Functionalised Benzo[b]thiophenes : Research on the synthesis of functionalised benzo[b]thiophenes as intermediates in the synthesis of benzothienopyranones through one-pot syntheses and anionic ortho-Fries rearrangement demonstrates the chemical versatility of related compounds. These methodologies offer pathways for creating complex molecules with potential biological activities (T. K. Pradhan et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-hydroxyphenyl)-(1,2-oxazol-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-4-2-1-3-8(9)10(13)7-5-11-14-6-7/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBFNKDFHJNSAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CON=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368777 | |
Record name | (2-Hydroxyphenyl)(1,2-oxazol-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Hydroxyphenyl)(isoxazol-4-yl)methanone | |
CAS RN |
53658-17-6 | |
Record name | (2-Hydroxyphenyl)(1,2-oxazol-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40368777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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